molecular formula C13H14F2N2 B2608906 3-Fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}benzonitrile CAS No. 2201501-94-0

3-Fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}benzonitrile

Cat. No.: B2608906
CAS No.: 2201501-94-0
M. Wt: 236.266
InChI Key: XTAQMSAWCAXYJG-UHFFFAOYSA-N
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Description

3-Fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}benzonitrile is a fluorinated aromatic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct physicochemical properties, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of a fluorinated benzyl halide with a fluorocyclopentylamine derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-Fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}benzamide
  • 3-Fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}phenol
  • 3-Fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}benzoic acid

Uniqueness

3-Fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}benzonitrile stands out due to its unique combination of fluorinated aromatic and cyclopentylamine moieties. This structural feature imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluoro-4-[[(2-fluorocyclopentyl)amino]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2/c14-11-2-1-3-13(11)17-8-10-5-4-9(7-16)6-12(10)15/h4-6,11,13,17H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAQMSAWCAXYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NCC2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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